(2S)-3-Isoquinolin-4-yl-2-methylpropan-1-ol
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Overview
Description
(2S)-3-Isoquinolin-4-yl-2-methylpropan-1-ol is a chiral compound with a specific stereochemistry at the second carbon atom. This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Isoquinolin-4-yl-2-methylpropan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with isoquinoline and a suitable chiral precursor.
Key Reactions: The key steps include the formation of the isoquinoline ring and the introduction of the chiral center. This can be achieved through various methods such as asymmetric hydrogenation or chiral auxiliary-based synthesis.
Reaction Conditions: Typical reaction conditions involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing large reactors and continuous flow systems to scale up the synthesis.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-Isoquinolin-4-yl-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The isoquinoline ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols.
Scientific Research Applications
(2S)-3-Isoquinolin-4-yl-2-methylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-3-Isoquinolin-4-yl-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
(2S)-3-Isoquinolin-4-yl-2-methylpropan-1-amine: Similar structure but with an amine group instead of an alcohol.
(2S)-3-Isoquinolin-4-yl-2-methylpropan-1-thiol: Contains a thiol group instead of an alcohol.
Uniqueness
(2S)-3-Isoquinolin-4-yl-2-methylpropan-1-ol is unique due to its specific stereochemistry and the presence of the isoquinoline ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(2S)-3-isoquinolin-4-yl-2-methylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-10(9-15)6-12-8-14-7-11-4-2-3-5-13(11)12/h2-5,7-8,10,15H,6,9H2,1H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKSHXWVIHUMOY-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CC2=CC=CC=C21)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CN=CC2=CC=CC=C21)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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